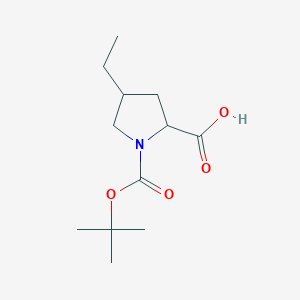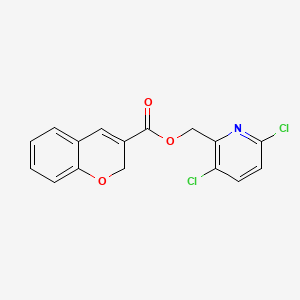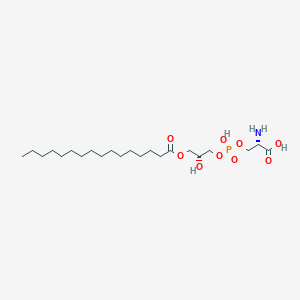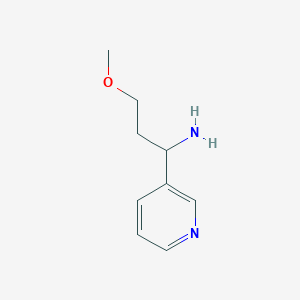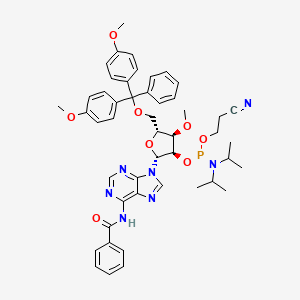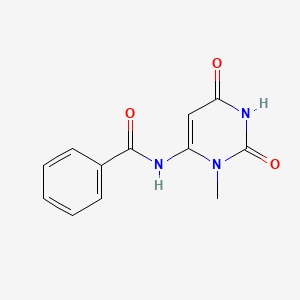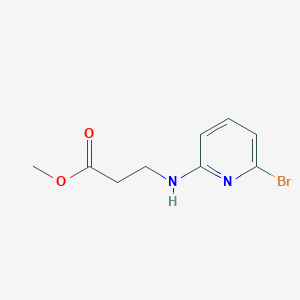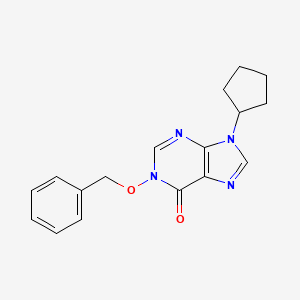![molecular formula C16H18N4O B12941314 3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide CAS No. 827318-40-1](/img/structure/B12941314.png)
3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide is a complex organic compound that features both pyrazole and indole moieties. These structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole and indole rings, followed by coupling these rings with a butanamide moiety. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(1H-Pyrazol-1-yl)phenyl)-picolinamide: Shares the pyrazole moiety and exhibits similar catalytic properties.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Sulfur-containing pyrazoles: These compounds have additional sulfur atoms, which can alter their chemical and biological properties.
Uniqueness
N-(2-(1H-Pyrazol-1-yl)-1H-indol-4-yl)-3-methylbutanamide is unique due to its combined pyrazole and indole structures, which provide a distinct set of chemical and biological activities. This dual functionality allows it to participate in a broader range of reactions and exhibit diverse therapeutic potentials compared to similar compounds.
Eigenschaften
CAS-Nummer |
827318-40-1 |
|---|---|
Molekularformel |
C16H18N4O |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
3-methyl-N-(2-pyrazol-1-yl-1H-indol-4-yl)butanamide |
InChI |
InChI=1S/C16H18N4O/c1-11(2)9-16(21)19-14-6-3-5-13-12(14)10-15(18-13)20-8-4-7-17-20/h3-8,10-11,18H,9H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
JFCBJKIZWMWIFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)NC1=CC=CC2=C1C=C(N2)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)
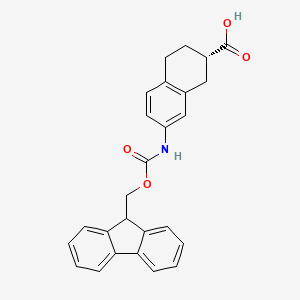

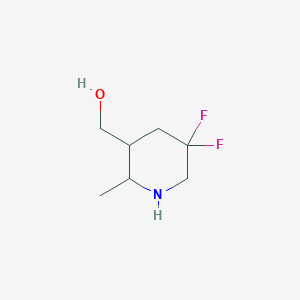
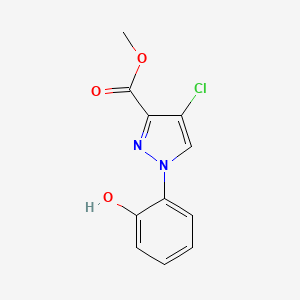
![6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione](/img/structure/B12941258.png)
